

Comprehensive Technical Profile: 3-(2-Furyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(2-Furyl)benzaldehyde

CAS No.: 6453-98-1

Cat. No.: B1266324

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Physicochemical Properties, Synthetic Protocols, and Applications in Medicinal Chemistry

Executive Summary

3-(2-Furyl)benzaldehyde (CAS: 85553-52-2) is a critical biaryl intermediate utilized in the synthesis of complex heterocyclic compounds. Characterized by a meta-substituted benzaldehyde core coupled to a furan ring, this compound serves as a versatile electrophile in organic synthesis. Its structural duality—possessing both a reactive aldehyde handle and an electron-rich furan moiety—makes it a high-value scaffold in drug discovery, particularly for the development of Schiff bases, chalcones, and bioactive heterocycles with antitumor and antimicrobial properties.

This guide provides a rigorous technical analysis of **3-(2-Furyl)benzaldehyde**, detailing its chemical identity, validated synthetic pathways (specifically Suzuki-Miyaura coupling), analytical characterization profiles, and safety protocols.

Part 1: Chemical Identity & Physicochemical Core[1]

The compound is a yellow crystalline solid at room temperature.[1] It belongs to the class of hetero-biaryl aldehydes, where the furan ring introduces significant lipophilicity and electronic donation to the pi-system, distinct from its phenyl-substituted analogs.

Table 1: Physicochemical Constants

Property	Data
IUPAC Name	3-(Furan-2-yl)benzaldehyde
Common Name	3-(2-Furyl)benzaldehyde
CAS Registry Number	85553-52-2
Molecular Formula	C ₁₁ H ₈ O ₂
Molecular Weight	172.18 g/mol
SMILES	O=Cc1cccc(c1)c2occc2
Appearance	Yellow crystalline solid
Solubility	Soluble in DCM, CHCl ₃ , DMSO, Ethanol; Insoluble in water
Storage Conditions	Inert atmosphere (N ₂ /Ar), 2-8°C, protect from light

Part 2: Synthetic Pathways (Core Directive)

The most robust and field-proven method for synthesizing **3-(2-Furyl)benzaldehyde** is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes and milder reaction conditions.

Reaction Mechanism

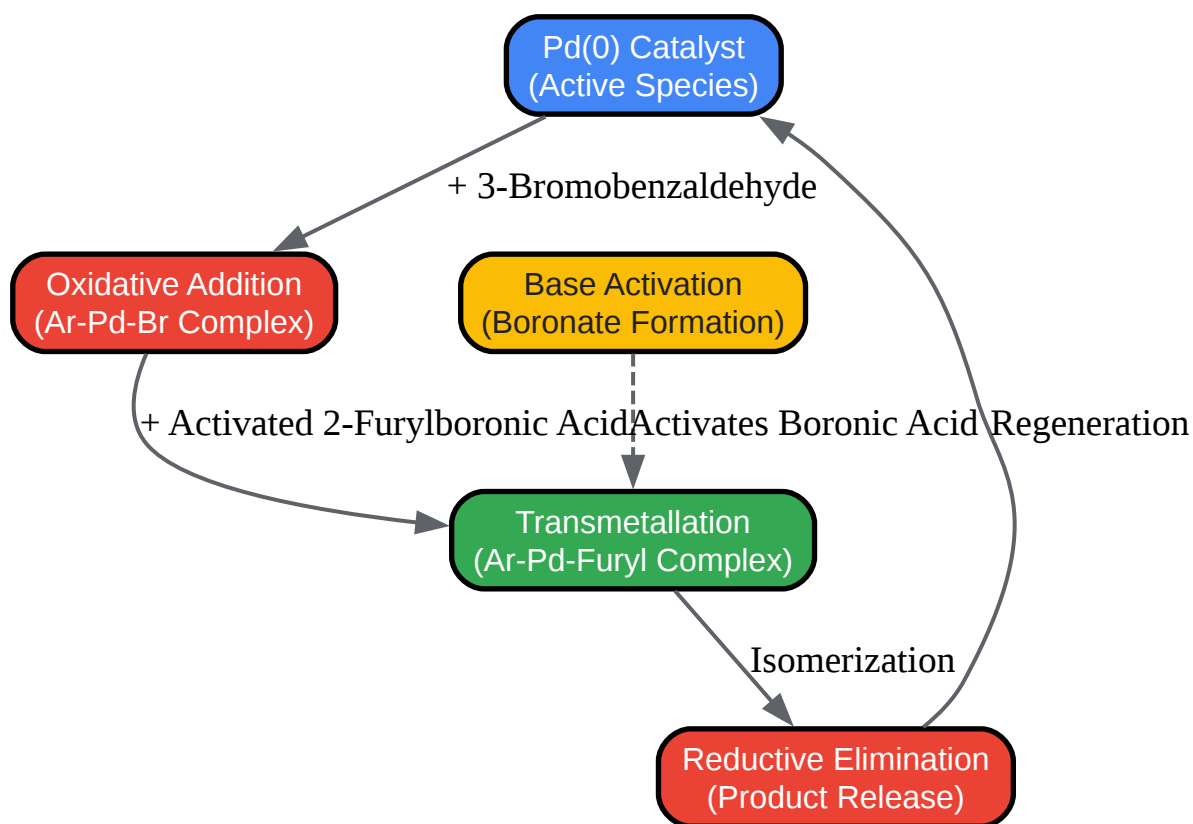
The synthesis involves the coupling of 3-bromobenzaldehyde (electrophile) with 2-furylboronic acid (nucleophile) catalyzed by a Palladium(0) species.

Key Mechanistic Steps:

- Oxidative Addition: Pd(0) inserts into the C-Br bond of 3-bromobenzaldehyde.
- Transmetalation: The furyl group transfers from the activated boronate species to the Palladium center.
- Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this synthesis.



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Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of **3-(2-Furyl)benzaldehyde**.

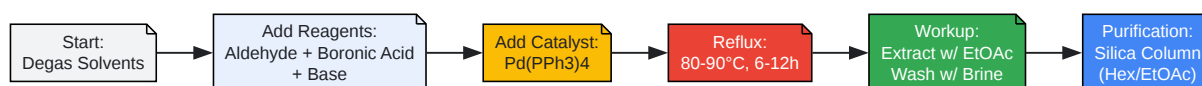
Experimental Protocol (Bench-Validated)

Reagents:

- 3-Bromobenzaldehyde (1.0 eq)
- 2-Furylboronic acid (1.2 eq)
- Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)
- Base: K₂CO₃ (2.0 eq) or Na₂CO₃
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1)

Step-by-Step Workflow:

- Degassing: Charge the reaction vessel with solvents and degas with Nitrogen/Argon for 15 minutes to prevent Pd catalyst oxidation (homocoupling side-reaction).
- Addition: Add 3-bromobenzaldehyde, 2-furylboronic acid, and the base.
- Catalyst Induction: Add Pd(PPh₃)₄ quickly under positive inert gas pressure.
- Reflux: Heat the mixture to 80-90°C for 6-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
- Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
- Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).



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Figure 2: Linear workflow for the laboratory-scale synthesis of **3-(2-Furyl)benzaldehyde**.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data profiles are characteristic of **3-(2-Furyl)benzaldehyde**.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum will display distinct regions for the aldehyde, the benzene ring, and the furan ring.

- Aldehyde Proton (-CHO): A sharp singlet at ~10.0 - 10.1 ppm. This is the diagnostic signal for the aldehyde functionality.
- Aromatic Protons (Benzene Ring): A multiplet in the range of 7.5 - 8.2 ppm. Look for the singlet-like signal of the proton at the 2-position (between the aldehyde and furan ring) which is deshielded.
- Furan Protons: Three distinct signals typically found between 6.5 - 7.8 ppm.
 - H-5 (Furan): Doublet at ~7.5-7.6 ppm.
 - H-3 (Furan): Doublet at ~6.7-6.8 ppm.
 - H-4 (Furan): Doublet of doublets (dd) at ~6.5 ppm.

Mass Spectrometry (MS)

- Technique: GC-MS or ESI-MS.
- Molecular Ion: [M]⁺ peak at m/z 172.1.
- Fragmentation: Loss of -CHO (29 mass units) typically yields a peak at m/z 143.

Part 4: Applications in Drug Discovery & Material Science

Medicinal Chemistry Scaffold

3-(2-Furyl)benzaldehyde serves as a "privileged structure" intermediate.

- Schiff Bases: Condensation with primary amines yields imines (Schiff bases) which are extensively screened for antimicrobial and antifungal activity. The furan ring enhances lipophilicity, aiding membrane permeability.
- Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones. These derivatives are potent antitumor agents, often targeting tubulin polymerization or acting as antioxidants.
- Heterocycle Formation: It is a precursor for thiazolidinones and benzimidazoles, motifs common in kinase inhibitors.

Materials Science

- Fluorescence: The extended conjugation between the furan and benzene rings makes this molecule and its derivatives suitable candidates for organic light-emitting diodes (OLEDs) or fluorescent sensors.

Part 5: Safety & Handling

GHS Classification:

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - H315: Causes skin irritation.[\[2\]](#)[\[5\]](#)[\[3\]](#)[\[4\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)[\[3\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)[\[3\]](#)

Handling Protocol:

- Always manipulate in a fume hood to avoid inhalation of dust/vapors.
- Wear nitrile gloves and safety goggles.

- Disposal: Collect in organic waste containers; do not release into drains as furan derivatives can be toxic to aquatic life.

References

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